Selligueain A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

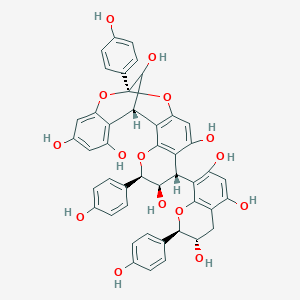

Selligueain A is a natural product found in Selliguea feei with data available.

Aplicaciones Científicas De Investigación

Sweetness and Flavoring Agent

Selligueain A has been reported to exhibit approximately 35 times the sweetness intensity of a 2% w/v sucrose solution. This high sweetness level makes it a potential candidate for use as a natural sweetener in food products. Taste panel evaluations indicated that at a concentration of 0.5% w/v in water, it is perceived as pleasant-tasting rather than astringent, which could enhance its appeal in the food industry .

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties . It inhibits the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. These findings suggest its potential therapeutic applications in treating inflammatory conditions .

Antioxidant Properties

This compound has been shown to have substantial antioxidant activity . Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using the oxygen radical absorbance capacity (ORAC) assay, showcasing its potential as a dietary supplement or functional food ingredient .

Allelopathic Effects

The compound has been identified as an allelochemical in the context of plant interactions, particularly in the bracken fern (Pteridium arachnoideum). This compound demonstrated phytotoxic activity against sesame (Sesamum indicum), inhibiting root and stem growth while not affecting chlorophyll content. This suggests its role in ecological dynamics and plant competition, potentially influencing agricultural practices .

Pharmaceutical Potential

Given its anti-inflammatory and antioxidant properties, this compound may have applications in pharmaceuticals, particularly in developing treatments for chronic diseases linked to inflammation and oxidative stress. Its low toxicity profile further supports its exploration as a safe therapeutic agent .

Data Summary Table

Case Studies

- Taste Panel Evaluation : A study involving sensory evaluation confirmed that this compound is significantly sweeter than common sweeteners and could be utilized in low-calorie food formulations without compromising taste .

- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that this compound effectively reduces inflammatory cytokine levels, suggesting its potential utility in developing anti-inflammatory drugs .

- Ecological Impact Assessment : Research on Pteridium arachnoideum revealed that this compound plays a critical role in plant competition dynamics by inhibiting the growth of neighboring plant species through allelopathic mechanisms .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

Selligueain A (C₄₅H₃₆O₁₈) is structured as epiafzelechin-(4β→8, 2β→O→7)-epiafzelechin-(4β→8)-afzelechin , featuring:

-

A-type interflavanyl linkages (C4→C8 and C2→O→C7 bonds)

-

Propelargonidin subunits (afzelechin/epiafzelechin units)

This configuration confers resistance to typical proanthocyanidin cleavage methods but allows specific reactions under controlled conditions .

Thiolysis Reactions

Thiolysis with methyl thioglycolate under acidic conditions selectively cleaves B-type interflavanyl bonds, leaving A-type linkages intact. Key findings:

| Reaction Conditions | Products | Molecular Weight (g/mol) | Key Identification |

|---|---|---|---|

| 65°C, HCl (36%), methanol, 12 hours | Methyl 2-[(2R,3R,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-yl]acetate (1 ) | 346 (C₁₉H₁₈O₇) | ESI-MS: m/z 345 [M−H]⁻; IR: 1715 cm⁻¹ (ester) |

| Same conditions | 4β-(carboxymethyl)sulphanylepiafzelechin-(2β→O→7,4β→8)-epiafzelechin methyl ester (2 ) | 648 (C₃₃H₂₈O₁₂S) | ESI-MS: m/z 647 [M−H]⁻; ¹³C-NMR: 104.7 ppm (C2 ketal) |

Mechanistic Insight :

-

B-type bonds (C4→C8) in demethylated selligueain B are cleaved, yielding 1 and 2 .

-

A-type bonds (C2→O→C7) remain unaffected, preserving the trimer’s core structure .

Acid-Mediated Depolymerization

Under acidic methanol (HCl, 65°C), this compound undergoes partial depolymerization with concurrent esterification:

| Parameter | Observation |

|---|---|

| Reaction Time | 12 hours |

| Key Product | Methyl ester derivatives (e.g., 1 ) |

| Byproducts | Thioether dimers (e.g., 2 ) retaining A-type linkages |

Notes :

-

Esterification occurs at the terminal unit’s carboxylic acid group .

-

Depolymerization efficiency depends on solvent polarity and acid concentration .

Mass Spectrometric Fragmentation

ESI-MS analysis reveals fragmentation patterns under negative ion mode:

| Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| 815 | This compound (intact trimer) | Parent ion |

| 603 | A-type carboxymethyl propelargonidin dimer | Quinone-methide (QM) cleavage |

| 541 | Epiafzelechin-(4β→8)-afzelechin fragment | Loss of 274 Da (afzelechin unit) |

| 331 | (−)-4β-carboxymethyl epiafzelechin | Terminal unit cleavage |

Key Insight :

Antioxidant Reaction Mechanisms

This compound scavenges peroxyl radicals via hydrogen atom transfer (HAT), quantified by ORAC assay:

| Compound | ORAC Value (µmol TE/g) | Radical Neutralization Mechanism |

|---|---|---|

| This compound | 11,800 | Donates hydrogen from phenolic -OH groups |

| Demethylated selligueain B | 11,600 | Stabilizes radicals via conjugated π-system |

| Methyl ester 1 | 9,500 | Limited activity due to esterification |

| Thioether 2 | 12,900 | Enhanced resonance stabilization via sulfur |

Kinetic Data :

Synthetic and Degradation Challenges

Propiedades

Número CAS |

152378-18-2 |

|---|---|

Fórmula molecular |

C45H36O15 |

Peso molecular |

816.8 g/mol |

Nombre IUPAC |

(1S,5R,6R,7S,13R)-5,13-bis(4-hydroxyphenyl)-7-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C45H36O15/c46-21-7-1-18(2-8-21)40-30(54)15-25-26(50)16-28(52)34(42(25)57-40)37-35-29(53)17-32-36(43(35)58-41(39(37)55)19-3-9-22(47)10-4-19)38-33-27(51)13-24(49)14-31(33)59-45(60-32,44(38)56)20-5-11-23(48)12-6-20/h1-14,16-17,30,37-41,44,46-56H,15H2/t30-,37-,38-,39+,40+,41+,44?,45+/m0/s1 |

Clave InChI |

PMDYNLFGCCRGRX-NSJNBNEDSA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

SMILES isomérico |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H]6C([C@@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |

Sinónimos |

epiafzelechin-(4beta-8,2beta-0-7)-epiafzelechin-(4beta-8)-afzelechin selligueain A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.